Isoscopoletin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Isoscopoletin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird für seine Rolle in pflanzlichen Abwehrmechanismen und seine Auswirkungen auf die Zellproliferation untersucht.

Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, antioxidative und antivirale Aktivitäten.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Antivirale Aktivität: Hemmt die Virusreplikation, indem es in die virale DNA-Synthese und -Assemblierung eingreift.

Wirkmechanismus

Target of Action

Isoscopoletin, a compound derived from various plants, has been found to target keratinocytes and basophils . These cells play a crucial role in the immune response and inflammation, making them key targets for managing conditions like atopic dermatitis (AD).

Mode of Action

This compound interacts with its targets by regulating the production of inflammatory mediators. In TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin-treated RBL-2H3 cells, this compound suppressed the production of TARC/CCL17, MDC/CCL22, MCP-1/CCL2, IL-8/CXCL8, and IL-1β, and IL-4 respectively . This suggests that this compound can modulate the immune response and inflammation by controlling the release of these mediators.

Biochemical Pathways

This compound affects several biochemical pathways. In TNF-α/IFN-γ-treated HaCaT cells, the phosphorylation of signaling pathways, including MAPK, NF-κB, STAT, and AKT/PKB , increased but was decreased by this compound . In PMA/ionomycin-treated RBL-2H3 cells, the activation of signaling pathways including PKC, MAPK, and AP-1 increased but was decreased by this compound . These pathways are critical for cellular signaling and the regulation of immune responses.

Pharmacokinetics

, a compound closely related to this compound. These properties may be associated with its poor solubility in aqueous media .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammatory mediators and the modulation of key signaling pathways. This leads to a reduction in inflammation and immune response, which can be beneficial in the treatment of conditions like AD .

Biochemische Analyse

Biochemical Properties

Isoscopoletin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate inflammatory mediators associated with atopic dermatitis in TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin treated RBL-2H3 cells . The nature of these interactions involves the suppression of the production of TARC/CCL17, MDC/CCL22, MCP-1/CCL2, IL-8/CXCL8, and IL-1β .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in TNF-α/IFN-γ-treated HaCaT cells, the phosphorylation of signaling pathways, including MAPK, NF-κB, STAT, and AKT/PKB, increased but was decreased by this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to reduce the production of inflammatory mediators by regulating upstream transcription factors in TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin-treated RBL-2H3 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The biosynthesis of this compound involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), and feruloyl-CoA synthase (FCS) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Isoscopoletin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Demethylierung von Scoparon. Die Reaktion erfordert typischerweise ein Demethylierungsmittel wie Bortribromid (BBr3) unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus pflanzlichen Quellen, insbesondere aus Blättern von Artemisia argyi. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isoscopoletin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) unter sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Nukleophile wie Thiole oder Amine unter milden Bedingungen.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Dihydrothis compound.

Substitution: Verschiedene substituierte Cumarine, abhängig vom verwendeten Nukleophil.

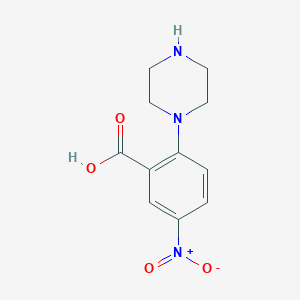

Vergleich Mit ähnlichen Verbindungen

Isoscopoletin wird oft mit anderen Cumarinderivaten wie folgenden verglichen:

Scopoletin (6-Methoxy-7-hydroxycumarin): Ähnliche Struktur, aber mit unterschiedlichen biologischen Aktivitäten.

Esculetin (6,7-Dihydroxycumarin): Bekannt für seine starken antioxidativen Eigenschaften.

Umbelliferon (7-Hydroxycumarin): Wird umfassend wegen seiner photoprotektiven und entzündungshemmenden Wirkungen untersucht.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine spezifische Kombination von Hydroxyl- und Methoxygruppen aus, die zu seinen einzigartigen biologischen Aktivitäten beitragen, insbesondere zu seinen starken antiviralen und antileukämischen Eigenschaften .

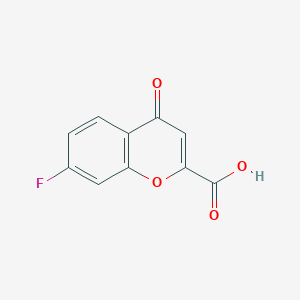

Eigenschaften

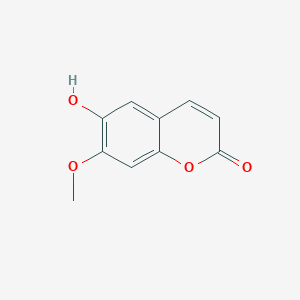

IUPAC Name |

6-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTYLPHCLSSCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228266 | |

| Record name | Isoscopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-86-3 | |

| Record name | Isoscopoletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoscopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoscopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-7-methoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isoscopoletin exhibits potent antiplatelet activity by primarily targeting two key signaling pathways: cyclic nucleotide regulation and PI3K/Akt/MAPK signaling.

- Cyclic Nucleotide Regulation: this compound significantly increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in a concentration-dependent manner []. This increase leads to the phosphorylation of inositol 1,4,5-triphosphate receptor (IP3R) and vasodilator-stimulated phosphoprotein (VASP), substrates of cAMP-dependent kinase and cGMP-dependent kinase, respectively. Phosphorylation of IP3R inhibits calcium release from dense tubular system calcium channels, a crucial step in platelet activation []. VASP phosphorylation, on the other hand, inhibits fibrinogen binding to the platelet surface by inactivating αIIb/β3 integrin [].

- PI3K/Akt/MAPK Pathway Inhibition: this compound significantly inhibits the phosphorylation of proteins within the PI3K/Akt and MAPK pathways [, ]. This inhibition disrupts essential signaling cascades involved in platelet activation, leading to a decrease in thromboxane A2 (TXA2) production and the release of intracellular granules containing ADP, ATP, and serotonin [, ].

ANone: By modulating these signaling pathways, this compound effectively inhibits:

- Platelet Aggregation: this compound significantly reduces collagen-induced platelet aggregation [, , ].

- Thrombus Formation: this compound diminishes thrombin-induced fibrin clot formation and reduces overall thrombus formation [].

A: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol [, ].

ANone: Key spectroscopic features include:

- IR Spectroscopy: Characteristic absorptions include a lactone carbonyl group at 1702 cm-1 and a hydroxyl group at 3337 cm-1 [].

- NMR Spectroscopy: The 1H NMR spectrum reveals two singlet aromatic protons, two doublet protons characteristic of an α,β-unsaturated lactone, and a singlet corresponding to a methoxy group []. The 13C NMR spectrum exhibits signals consistent with methine carbons, quaternary aromatic carbons, a carbonyl carbon, and a methoxy carbon [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)